

Physical and chemical properties of pyridine-2-thiol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Mercaptopyridine**

Cat. No.: **B119420**

[Get Quote](#)

Pyridine-2-thiol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of pyridine-2-thiol, a versatile heterocyclic compound with significant applications in medicinal chemistry, organic synthesis, and materials science. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important chemical concepts to support research and development activities.

Core Physical and Chemical Properties

Pyridine-2-thiol (C_5H_5NS) is a yellow crystalline solid.^[1] Its properties are significantly influenced by the tautomeric equilibrium between the thiol and thione forms.^[1] The quantitative physical and chemical data for pyridine-2-thiol are summarized in the tables below.

Physical Properties of Pyridine-2-thiol

Property	Value	Source(s)
Molecular Formula	C ₅ H ₅ NS	[2]
Molar Mass	111.16 g/mol	[1]
Appearance	Yellow crystalline powder	[1]
Melting Point	128 to 130 °C (262 to 266 °F; 401 to 403 K)	[1]
Boiling Point	259 °C	[3]
Solubility in Water	50 g/L	[1]
Solubility in Organic Solvents	Soluble in ethanol and acetone	[4]
pKa	~4.8 (in water)	[5]

Chemical Properties of Pyridine-2-thiol

Property	Description	Source(s)
Tautomerism	Exists in a tautomeric equilibrium between the thiol and thione forms. The thione form is generally more stable in solution.	[1]
Reactivity	The thiol group is reactive and can be oxidized to form 2,2'-dipyridyl disulfide. It also serves as a potent chelating ligand for various metal ions.	[6]
Stability	Stable under normal conditions. Incompatible with strong bases and strong oxidizing agents.	[2]

Spectroscopic Data of Pyridine-2-thiol

Spectroscopy	Data	Source(s)
¹ H NMR	Chemical shifts (ppm) in DMSO-d ₆ : 13.5 (s, 1H, NH), 7.67 (d, 1H), 7.43 (t, 1H), 7.31 (d, 1H), 6.77 (t, 1H)	[4]
¹³ C NMR	Chemical shifts (ppm) for pyridine (for reference): C2: 150, C3: 124, C4: 136	[7]
FTIR	Characteristic peaks for pyridine ring vibrations are observed. The presence or absence of a strong S-H stretching band can help distinguish between the thiol and thione tautomers.	[8]
UV-Vis	The thione form typically exhibits a strong absorption band at a longer wavelength compared to the thiol form. In pyridine, absorption maxima are observed at 202 nm and 254 nm.	[5]

Experimental Protocols

Detailed methodologies for key experiments related to the characterization of pyridine-2-thiol are provided below.

Determination of pKa

The acid dissociation constant (pKa) of the thiol group can be determined by titration. A common method involves dissolving the compound in a suitable solvent and titrating with a standard solution of a strong base, while monitoring the pH.

Methodology:

- **Sample Preparation:** Prepare a solution of pyridine-2-thiol of known concentration in a mixed solvent system (e.g., water-ethanol) to ensure solubility.
- **Titration Setup:** Use a calibrated pH meter with a suitable electrode to monitor the pH of the solution. Place the solution in a temperature-controlled vessel and stir continuously.
- **Titration:** Add small, precise volumes of a standardized strong base solution (e.g., NaOH) to the pyridine-2-thiol solution.
- **Data Collection:** Record the pH of the solution after each addition of the titrant.
- **Data Analysis:** Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the thiol groups have been deprotonated.

Determination of Solubility

The solubility of pyridine-2-thiol in a given solvent can be determined by the shake-flask method, which involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Methodology:

- **Equilibration:** Add an excess amount of solid pyridine-2-thiol to a known volume of the solvent in a sealed container.
- **Agitation:** Agitate the mixture at a constant temperature for a sufficient period to ensure that equilibrium is reached and a saturated solution is formed.
- **Phase Separation:** Allow the undissolved solid to settle. Carefully separate the saturated solution from the excess solid by filtration or centrifugation.
- **Concentration Measurement:** Determine the concentration of pyridine-2-thiol in the saturated solution using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
- **Calculation:** The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in g/L or mol/L).

Investigation of Tautomeric Equilibrium by FTIR Spectroscopy


Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for studying the tautomeric equilibrium of pyridine-2-thiol, as the thiol and thione forms have distinct vibrational frequencies.

Methodology:

- **Sample Preparation:** Prepare solutions of pyridine-2-thiol in various solvents of differing polarity (e.g., a non-polar solvent like hexane and a polar solvent like ethanol) at a known concentration.
- **FTIR Analysis:** Record the FTIR spectrum of each solution using a liquid-transmission cell with appropriate window materials (e.g., KBr or NaCl).
- **Spectral Analysis:** Analyze the spectra for the presence and intensity of characteristic absorption bands. The S-H stretching vibration of the thiol tautomer is expected in the region of $2500\text{-}2600\text{ cm}^{-1}$, while the C=S stretching vibration of the thione tautomer appears at a lower frequency.
- **Equilibrium Determination:** The relative intensities of the S-H and C=S stretching bands can be used to estimate the relative concentrations of the two tautomers in each solvent, providing insight into the position of the tautomeric equilibrium and its dependence on solvent polarity.

Visualizations

The following diagrams illustrate key concepts and workflows related to the chemistry of pyridine-2-thiol.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
- 2. 2-Mercaptopyridine | C5H5NS | CID 2723698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Pyridinethione(2637-34-5) 1H NMR spectrum [chemicalbook.com]

- 4. benchchem.com [benchchem.com]
- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 6. testbook.com [testbook.com]
- 7. researchgate.net [researchgate.net]
- 8. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- To cite this document: BenchChem. [Physical and chemical properties of pyridine-2-thiol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b119420#physical-and-chemical-properties-of-pyridine-2-thiol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com